molecular formula C9H12N2 B1316795 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 83082-13-7

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1316795
CAS No.: 83082-13-7
M. Wt: 148.2 g/mol
InChI Key: ZNOZHRNLWDCANL-UHFFFAOYSA-N
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Description

Historical Development of Naphthyridine Chemistry

The foundation of naphthyridine chemistry traces back to 1893 when Reissert first obtained a derivative of the cyclic naphthyridine system, specifically a 1,8-naphthyridine compound. Reissert proposed the term "naphthyridine" for this new class of heterocyclic derivatives, conceptualizing these compounds as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This nomenclature system established the conceptual framework for understanding these bicyclic nitrogen-containing heterocycles as structural variants based on nitrogen positioning within the fused ring system.

The systematic development of naphthyridine chemistry accelerated significantly in 1927 when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This breakthrough established practical synthetic methodologies for accessing naphthyridine frameworks and demonstrated the applicability of established quinoline synthetic protocols to these nitrogen-rich heterocyclic systems. The adaptation of the Skraup reaction represented a crucial milestone in naphthyridine chemistry, providing researchers with reliable access to these important heterocyclic compounds.

The classification system for naphthyridines underwent important refinements throughout the early twentieth century. Initially, these ring systems received various names including "pyridopyridines," "benzodiazines," "diazadecalins," and designations using the "aza" system when named as "diazanaphthalene". The standardization of nomenclature occurred in 1936 when these compounds were indexed in Chemical Abstracts as "naphthyridines," establishing the systematic naming convention that remains in use today. This standardization proved essential for the systematic study and cataloging of naphthyridine derivatives, including the 1,6-naphthyridine subclass to which 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine belongs.

Research interest in naphthyridine chemistry has continued to expand dramatically, with over 600 published papers related specifically to 1,5-naphthyridine alone since the year 2000, including 400 patent applications. This substantial research activity reflects the growing recognition of naphthyridine derivatives as valuable scaffolds for pharmaceutical development and materials science applications. The historical progression from initial discovery to systematic development demonstrates the evolution of naphthyridine chemistry from a curiosity to a major area of heterocyclic chemistry research.

Nomenclature and Structural Classification

The nomenclature system for this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The compound's systematic name indicates several key structural features: the "1,6-naphthyridine" designation specifies the positions of nitrogen atoms within the bicyclic framework, the "5,6,7,8-tetrahydro" prefix indicates partial saturation of the heterocyclic ring system, and the "8-methyl" substituent describes the presence of a methyl group at the 8-position.

According to Chemical Abstracts Service indexing, this compound carries the registry number 83082-13-7 and possesses the molecular formula C₉H₁₂N₂ with a molecular weight of 148.20 grams per mole. The compound's International Chemical Identifier key is recorded as a unique alphanumeric code that enables precise identification within chemical databases. Alternative nomenclature systems may refer to this compound using variations such as "this compound" or systematic names that explicitly describe the ring numbering and substitution pattern.

Property Value Source
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.20 g/mol
Chemical Abstracts Service Number 83082-13-7
PubChem Compound Identifier 13193880
Classification Heterocyclic aromatic compound

The structural classification of this compound places it within the broader category of naphthyridine derivatives, which represent one of six possible isomeric arrangements of nitrogen atoms within the bicyclic framework. The 1,6-naphthyridine isomer is distinguished by nitrogen atoms located at positions 1 and 6 of the ten-membered bicyclic system, creating a specific electronic and steric environment that influences the compound's chemical reactivity and biological properties.

The "tetrahydro" designation indicates that four hydrogen atoms have been added across double bonds within the heterocyclic ring system, resulting in partial saturation that distinguishes this compound from its fully aromatic naphthyridine parent structure. This partial saturation significantly alters the compound's three-dimensional conformation and electronic properties compared to the fully aromatic system. The methyl substituent at the 8-position provides additional structural specificity and contributes to the compound's unique physical and chemical properties within the naphthyridine family.

Position Within the Bicyclic Heterocyclic Compound Family

This compound occupies a distinctive position within the broader family of bicyclic heterocyclic compounds as a nitrogen-rich aromatic system that combines structural elements of both pyridine and quinoline chemistry. The compound belongs to the class of heterocyclic aromatic compounds, specifically categorized as a naphthyridine derivative, which places it among compounds that contain atoms of at least two different elements as members of their ring structure. This classification is significant because it influences the compound's chemical reactivity, electronic properties, and potential for biological interactions.

Within the naphthyridine family, six possible isomeric arrangements exist based on the relative positions of nitrogen atoms within the bicyclic framework. The 1,6-naphthyridine isomer represents one of these structural variants, characterized by nitrogen atoms positioned at the 1 and 6 locations of the bicyclic system. This specific arrangement creates a unique electronic environment that differs substantially from other naphthyridine isomers such as 1,5-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.

The relationship between this compound and related heterocyclic systems can be understood through comparison with structurally similar compounds within the same chemical family. The parent compound 5,6,7,8-tetrahydro-1,6-naphthyridine, with molecular formula C₈H₁₀N₂ and Chemical Abstracts Service number 80957-68-2, provides the basic structural framework without the methyl substitution. Other related compounds include 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine, which incorporates an amino functional group, and various carboxylate derivatives that expand the functional diversity within this compound class.

Compound Molecular Formula Chemical Abstracts Service Number Structural Relationship
5,6,7,8-Tetrahydro-1,6-naphthyridine C₈H₁₀N₂ 80957-68-2 Parent compound
This compound C₉H₁₂N₂ 83082-13-7 Methyl-substituted derivative
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine C₈H₁₁N₃ 948306-78-3 Amino-functionalized analog

The bicyclic heterocyclic compound family encompasses a vast array of structures that combine aromatic and aliphatic ring systems with heteroatom incorporation. Within this family, naphthyridine derivatives occupy a specialized niche characterized by the presence of two nitrogen atoms within a ten-membered bicyclic framework. The specific positioning of these nitrogen atoms creates distinct electronic and steric environments that influence molecular properties such as basicity, metal coordination ability, and hydrogen bonding capacity.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its unique structural properties and potential applications across multiple scientific disciplines. Research has demonstrated that naphthyridine derivatives, including tetrahydro variants, possess important biological activities and serve as valuable scaffolds for pharmaceutical development. The compound's heterocyclic aromatic structure allows it to interact with various biological targets, making it a subject of significant interest in drug discovery and development programs.

Recent synthetic methodology development has focused on efficient preparation of naphthyridine derivatives through advanced synthetic techniques. The compound can be synthesized through various methods, including asymmetric synthesis techniques that utilize Heck-type vinylation and one-pot cyclization reactions. These synthetic approaches have been optimized for efficiency and scalability, demonstrating the practical importance of accessing such compounds for research and potential commercial applications. The development of atom-economical synthetic routes reflects the growing emphasis on sustainable chemistry practices within heterocyclic compound synthesis.

The versatility of this compound in chemical reactions contributes significantly to its research importance. The compound participates in various chemical transformations due to its nitrogen-containing functional groups, including nucleophilic substitution reactions, oxidation processes, and metal coordination chemistry. These reaction capabilities enable the preparation of diverse derivative compounds and facilitate structure-activity relationship studies that are essential for pharmaceutical research. The ability to modify the basic naphthyridine scaffold through chemical transformations provides researchers with access to extensive chemical libraries for biological screening.

Contemporary research applications of naphthyridine derivatives extend beyond traditional pharmaceutical chemistry to include materials science and catalysis applications. Studies have demonstrated that 1,6-naphthyridine derivatives and related compounds possess electronic and catalytic properties that may prove valuable in technological applications. While specific practical applications have not yet reached commercial implementation, ongoing research continues to explore the potential of these compounds in electronic devices, sensors, and catalytic systems. This broad scope of potential applications underscores the fundamental importance of understanding and developing synthetic access to compounds like this compound.

The role of this compound in advancing synthetic methodology represents another crucial aspect of its research significance. The compound serves as a model system for developing new synthetic transformations and understanding reaction mechanisms within nitrogen-rich heterocyclic systems. Research focusing on asymmetric synthesis methods, enantioselective transformations, and novel cyclization reactions has utilized naphthyridine derivatives as key substrates, contributing to the broader advancement of synthetic organic chemistry. These methodological developments often have applications extending far beyond naphthyridine chemistry, influencing synthetic approaches across diverse areas of organic synthesis.

Properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-5-10-6-8-3-2-4-11-9(7)8/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZHRNLWDCANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526258
Record name 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83082-13-7
Record name 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can be carried out using a microwave approach and solvent-free conditions to enhance yield and efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a crucial building block in the synthesis of pharmacologically active compounds. Notably, it has been utilized in the development of various anticancer and antimicrobial agents. For instance:

  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% decrease in cell viability at a concentration of 10 µM after 48 hours.
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it showed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Organic Synthesis

Synthetic Pathways

The compound is also important in organic synthesis as an intermediate for creating more complex heterocyclic compounds. A notable synthetic route involves an asymmetric synthesis process that allows for the efficient production of chiral tetrahydronaphthyridine scaffolds. This method has been shown to be free from chromatographic purification processes, making it suitable for large-scale manufacturing .

Biological Studies

Enzyme Inhibition and Receptor Modulation

Research on this compound has revealed its potential as an enzyme inhibitor and receptor modulator. Its derivatives have been studied for their ability to affect key metabolic pathways and receptor activities:

  • Neuroprotective Effects : Emerging studies suggest that naphthyridine derivatives may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various naphthyridine derivatives against different bacterial strains. The findings are summarized in the table below:

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli50

Anticancer Activity

In vivo studies demonstrated the anticancer potential of related compounds derived from this compound:

Study TypeCancer TypeResult
In vitroBreast Cancer (MCF-7)70% reduction in cell viability at 10 µM
In vivoColorectal CarcinomaSignificant reduction in tumor growth rates

Summary of Research Findings

The following table summarizes the key findings related to the applications of this compound:

Activity TypeFindings
AntimicrobialEffective against various bacterial strains with specific MIC values reported
AnticancerInhibits tumor growth in animal models; targets kinases involved in angiogenesis
Enzyme InhibitionPotential inhibitor of key metabolic enzymes; modulation of receptor activity observed

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomers: 6-Substituted vs. 8-Substituted Derivatives

  • 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Synthesized via condensation of 1-methyl-4-piperidinone with 3-aminoacrolein (35% yield as oxalate salt) . The methyl group at the 6-position (nitrogen atom) enhances stability but reduces conformational flexibility compared to the 8-methyl isomer.
  • 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Prepared via debenzylation of 8-benzyl precursors, offering higher yields (92%) than many 6-substituted analogues .

Pharmacological Activity

  • 6-Substituted Derivatives :
    • 6-Allyl and 6-Cyclopropylmethyl : Exhibit potent antivertigo activity by inhibiting spontaneous nystagmus in cats, with reduced hypotensive side effects .
    • 6-Benzyl and 6-(4-Fluorophenyl) : Serve as intermediates for HIV-1 integrase inhibitors targeting the LEDGF/p75-binding site .
  • Further studies are needed to elucidate its pharmacological profile.

Physicochemical Properties

  • This compound: No explicit data on boiling point or solubility is provided, but its saturated core and methyl group likely enhance lipophilicity compared to aromatic naphthyridines.
  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,6-naphthyridine : Features a density of 1.271 g/cm³ and boiling point of 240°C, illustrating how electron-withdrawing groups alter physical properties .

Biological Activity

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Biological Activities

This compound exhibits a variety of biological activities including:

  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells through various mechanisms.
  • Antiviral Properties : The compound inhibits HIV-1 integrase by binding to the LEDGF/p75-binding site, which is crucial for viral replication.
  • Antimicrobial Effects : Exhibits activity against various bacterial strains.
  • Anti-inflammatory and Analgesic Effects : Demonstrates potential in reducing inflammation and pain.

The mechanisms through which this compound exerts its effects can be summarized as follows:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication. For example, it inhibits HIV-1 integrase effectively by altering its interaction with the LEDGF/p75 protein .
  • Cell Signaling Modulation :
    • It influences cellular signaling pathways that regulate gene expression and cellular metabolism. This modulation can lead to enhanced apoptosis in cancer cells .
  • Interaction with Biomolecules :
    • The compound interacts with various proteins and enzymes, affecting their function and leading to altered cellular outcomes .

Research Findings

Recent studies have provided insights into the efficacy and potential applications of this compound:

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of melanoma and pancreatic ductal adenocarcinoma (PDAC) without causing significant toxicity to normal tissues .
  • Antimicrobial Screening :
    • In a library synthesis screening for antituberculosis activity, several derivatives showed promising results against Mycobacterium tuberculosis .
  • HIV Inhibition :
    • The compound's ability to inhibit HIV replication was confirmed through assays measuring viral load reduction in infected cell lines .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntiviralInhibits HIV-1 integrase
AntimicrobialActive against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine?

  • Method 1 (Dealkylation): Debenzylation of 8-benzyl derivatives using hydrogen gas (H₂) and palladium on carbon (Pd/C) in acetic acid (AcOH) at ambient temperature yields the 8-methyl derivative with high efficiency (92%) .
  • Method 2 (Alkylation): Methylation of 5-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine using lithium diisopropylamide (LiNPr2i) in tetrahydrofuran (THF) at 70°C, followed by methyl iodide (MeI) addition, achieves 87% yield .
  • Method 3 (Grignard Addition): Reaction of 6-benzyl-1,6-naphthyridin-6-ium bromide with methylmagnesium bromide (MeMgBr) in THF at 5°C, followed by NaBH₄ reduction, yields 92% of the 5-methyl derivative .

Q. How can substituents be introduced into the naphthyridine core?

  • Nitro Group Introduction: Diels–Alder-type addition of nitropyrimidine with enamines in ethanol under reflux introduces nitro groups at the 3-position (48% yield) .
  • N-Oxidation: Treatment of 5,5',8,8'-tetramethyl derivatives with iodine in acetic acid forms stable nitroxyl derivatives, enabling further functionalization .
  • Methylation via Formaldehyde: Reaction with formaldehyde (CH₂O) and formic acid (HCO₂H) under reflux introduces methyl groups at the 6-position (58% yield) .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography: Used to confirm stereochemistry and ring conformation in derivatives, as demonstrated in structural studies of related tetrahydro-naphthyridines .
  • Mass Spectrometry (MS): Exact mass analysis (e.g., m/z 258.099) aids in verifying molecular formulae and fragmentation patterns .
  • NMR Spectroscopy: Essential for confirming regioselectivity in alkylation or oxidation reactions, particularly for distinguishing between N- and C-methylation .

Advanced Research Questions

Q. How can enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines be achieved?

  • Key Steps:

Heck-Type Vinylation: Chloropyridine derivatives react with ethylene gas to form 2-vinyl intermediates.

Ammonia-Mediated Cyclization: Converts vinylated intermediates to dihydronaphthyridines.

Ruthenium-Catalyzed Transfer Hydrogenation: Enantioselective reduction using Ru catalysts yields chiral tetrahydro-naphthyridines with high enantiomeric excess (ee) .

  • Significance: This method avoids chromatography, enabling scalable synthesis of bioactive analogs like RORγt inverse agonists .

Q. What catalytic methods are employed for constructing the naphthyridine ring system?

  • Cobalt-Catalyzed [2+2+2] Cyclization: Microwave-promoted cyclization of dialkynylnitriles using cobalt catalysts efficiently forms the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This method is atom-economical and suitable for generating compound libraries .

Q. What biological targets are associated with naphthyridine derivatives?

  • RORγt Inverse Agonism: Chiral 8-methyl derivatives (e.g., TAK-828F) show potent inhibition of RORγt, a nuclear receptor linked to autoimmune diseases .
  • Anticancer Activity: Structural analogs (e.g., pyrimidinone-fused naphthyridines) exhibit cytotoxicity against cancer cell lines like MCF7, with IC₅₀ values in the micromolar range .

Methodological Considerations

Q. How to reconcile contradictions in reported synthesis yields?

  • Example: Dealkylation of 8-benzyl derivatives in acetic acid (92% yield ) vs. methanol (61% yield ) highlights solvent-dependent efficiency. Optimization studies suggest AcOH enhances Pd/C catalyst activity by stabilizing intermediates.
  • Recommendation: Systematically vary solvents (e.g., AcOH vs. MeOH), hydrogen pressure, and catalyst loading to identify optimal conditions for specific substrates.

Q. What challenges arise in functionalizing the tetrahydro ring system?

  • Regioselectivity: Competing N- vs. C-methylation requires careful control of bases (e.g., LiNPr2i for N-alkylation ) or acidic/basic conditions.
  • Steric Hindrance: Bulky substituents (e.g., benzyl groups) at the 6-position can impede further modifications, necessitating deprotection strategies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Reactant of Route 2
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.